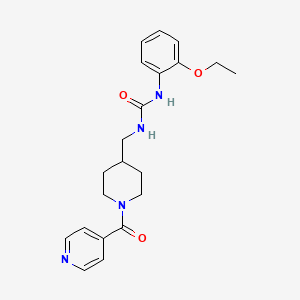

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea, also known as EIPU, is a chemical compound that has been extensively studied for its potential in scientific research. EIPU is a urea derivative that has been found to have various biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Hydrogel Formation and Anion Tuning

Urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have been explored for their ability to form hydrogels in acidic conditions. These hydrogels' rheological and morphological properties can be finely tuned by the identity of the anion present, demonstrating a method for manipulating the physical properties of gels for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas has been enhanced through methodologies such as the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process allows for a single-pot, racemization-free synthesis of ureas from carboxylic acids, highlighting the efficiency and versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).

Directed Lithiation for Functionalized Products

The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the strategic functionalization of urea derivatives, enabling the creation of substituted products with high yields. This method underlines the role of urea compounds in developing pharmaceuticals and complex organic molecules (Smith et al., 2013).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been investigated for their enzyme inhibition properties and potential anticancer activities. This research demonstrates the biological relevance and therapeutic potential of urea derivatives in the development of new anticancer drugs (Mustafa et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Trisubstituted phenyl urea derivatives have been identified as potent neuropeptide Y5 receptor antagonists, highlighting the importance of urea compounds in discovering new treatments for obesity and related metabolic disorders (Fotsch et al., 2001).

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-2-28-19-6-4-3-5-18(19)24-21(27)23-15-16-9-13-25(14-10-16)20(26)17-7-11-22-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFUDWJKZJPFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)

![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)